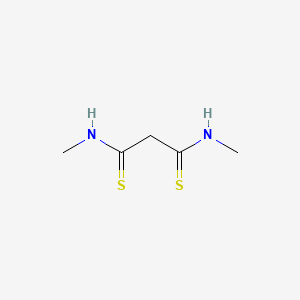
N~1~,N~3~-Dimethylpropanebis(thioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methylthiocarbamoyl)methane is an organic compound that belongs to the class of dithioethers It is characterized by the presence of two methylthiocarbamoyl groups attached to a central methane carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis(methylthiocarbamoyl)methane typically involves the reaction of methylthiocarbamoyl chloride with a suitable methylene donor under controlled conditions. One common method is the reaction of methylthiocarbamoyl chloride with formaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of bis(methylthiocarbamoyl)methane follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methylthiocarbamoyl)methane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The methylthiocarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require the use of strong bases or acids as catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(methylthiocarbamoyl)methane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of bis(methylthiocarbamoyl)methane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved in these interactions are still under investigation, but they are believed to involve the formation of reactive intermediates that can interact with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(methylthio)methane: A similar compound with two methylthio groups instead of methylthiocarbamoyl groups.
Bis(indolyl)methane: Another related compound with indolyl groups attached to the central methane carbon.
Uniqueness
Bis(methylthiocarbamoyl)methane is unique due to the presence of the methylthiocarbamoyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
10394-26-0 |
|---|---|
Molekularformel |
C5H10N2S2 |
Molekulargewicht |
162.3 g/mol |
IUPAC-Name |
N,N'-dimethylpropanedithioamide |
InChI |
InChI=1S/C5H10N2S2/c1-6-4(8)3-5(9)7-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI-Schlüssel |
QSDWXAYXFKCCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=S)CC(=S)NC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


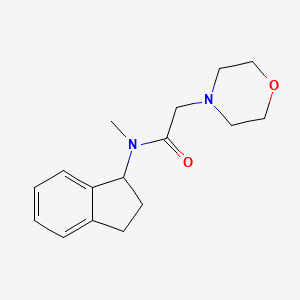
![N-{3-[2-(Morpholin-4-yl)-2-sulfanylideneethyl]phenyl}acetamide](/img/structure/B14734655.png)
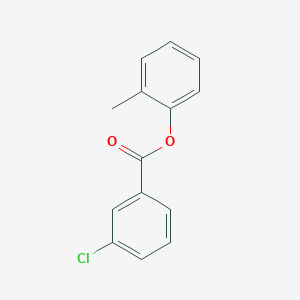
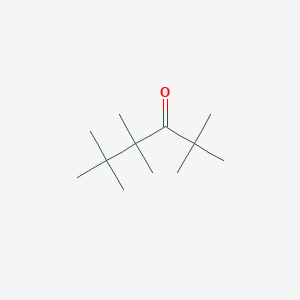
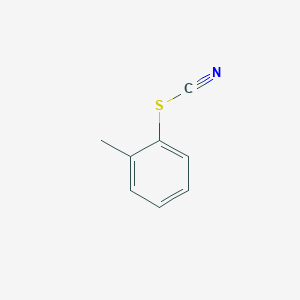
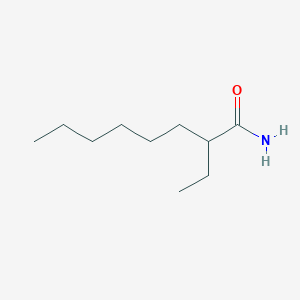
![2-Oxabicyclo[3.2.1]octa-3,6-diene](/img/structure/B14734668.png)
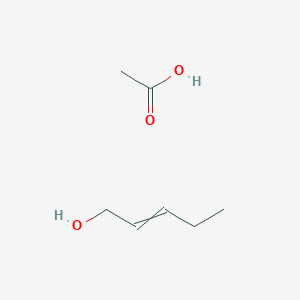
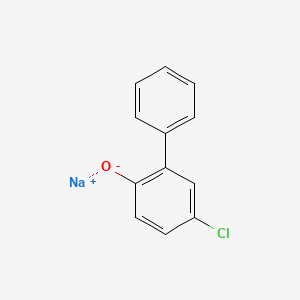
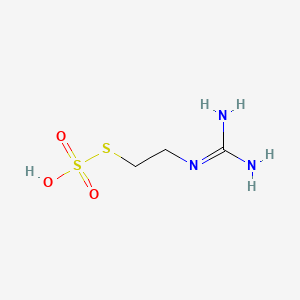
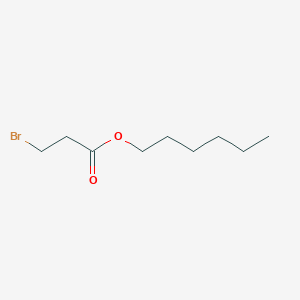
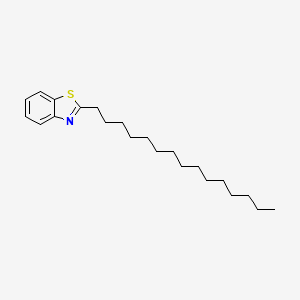
![[1-Acetamido-3,4,5-triacetyloxy-6,6-bis(ethylsulfanyl)hexan-2-yl] acetate](/img/structure/B14734720.png)

